Methyl isonicotinate

Description

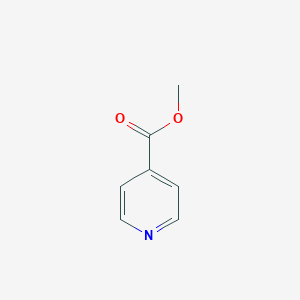

Structure

3D Structure

Properties

IUPAC Name |

methyl pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7(9)6-2-4-8-5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXYLDUSSBULGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062433 | |

| Record name | Methyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 7-9 deg C; [Alfa Aesar MSDS] | |

| Record name | Methyl isonicotinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20839 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.27 [mmHg] | |

| Record name | Methyl isonicotinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20839 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2459-09-8 | |

| Record name | Methyl isonicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2459-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl isonicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CARBOMETHOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH74GPR4IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Isonicotinate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonicotinate, also known by its IUPAC name methyl pyridine-4-carboxylate, is an organic compound with significant applications in the pharmaceutical and agrochemical industries. It serves as a key building block in the synthesis of a variety of more complex molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and purification of this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Identifiers

This compound is an ester derivative of isonicotinic acid and methanol. The molecule consists of a pyridine ring with a methyl ester group attached at the 4-position.

| Identifier | Value |

| IUPAC Name | methyl pyridine-4-carboxylate[2] |

| CAS Number | 2459-09-8[2] |

| Molecular Formula | C₇H₇NO₂[2] |

| SMILES | COC(=O)C1=CC=NC=C1[2] |

| InChI Key | OLXYLDUSSBULGU-UHFFFAOYSA-N[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Weight | 137.14 g/mol [3] |

| Appearance | Colorless to clear orange to brown liquid[1][4] |

| Melting Point | 8-8.5 °C[3] |

| Boiling Point | 207-209 °C[3] |

| Density | 1.161 g/mL at 25 °C[3] |

| Solubility | Slightly soluble in water. Soluble in chloroform and ethyl acetate.[4][5] |

| Refractive Index (n20/D) | 1.512[3] |

Spectroscopic Data

Spectroscopic data are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 90 MHz):

-

δ 8.78 (d, 2H): Protons on the pyridine ring adjacent to the nitrogen (positions 2 and 6).

-

δ 7.84 (d, 2H): Protons on the pyridine ring adjacent to the ester group (positions 3 and 5).

-

δ 3.96 (s, 3H): Protons of the methyl ester group.[6]

¹³C NMR (D₂O, 100 MHz):

-

δ 163.3 (COO): Carbonyl carbon of the ester.

-

δ 145.9 (C4): Carbon on the pyridine ring attached to the ester group.

-

δ 142.6 (C2): Carbons on the pyridine ring adjacent to the nitrogen.

-

δ 127.0 (C3): Carbons on the pyridine ring adjacent to the ester group.

-

δ 58.0 (CH₃O): Carbon of the methyl group.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1730 | C=O stretch (ester)[7] |

| ~1607 | C=N stretch (pyridine ring)[7] |

| ~1282 | C-O stretch (ester)[7] |

Mass Spectrometry

Electron Ionization (EI) Mass Spectrum: The mass spectrum of this compound shows a molecular ion peak at m/z 137. Key fragmentation peaks are observed at m/z 106 ([M-OCH₃]⁺), 78 (pyridine cation), and 51.[2]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of isonicotinic acid with methanol, using a strong acid catalyst such as sulfuric acid.[8]

Materials:

-

Isonicotinic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

10% Sodium bicarbonate solution

-

Chloroform or ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend isonicotinic acid in anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise with continuous stirring. The addition is exothermic.

-

Once the addition is complete, remove the ice bath and attach a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the mixture with a 10% sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with chloroform or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.

Purification by Column Chromatography

Crude this compound can be purified using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 or 230-400 mesh)

-

Petroleum ether (or hexanes)

-

Ethyl acetate

Equipment:

-

Chromatography column

-

Collection tubes or flasks

-

TLC plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 petroleum ether:ethyl acetate) and pack the chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield purified this compound.

Applications in Drug Development and Biological Activity

This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds, including antitubercular and antihypertensive drugs.[9] It also exhibits antimicrobial and antifungal properties.[9]

While not directly implicated in specific intracellular signaling pathways in human cells, this compound is known for its rubefacient (skin-reddening) effect when applied topically. This physiological response is believed to be mediated by the local release of prostaglandins, which cause vasodilation.

Conclusion

This compound is a valuable compound with well-defined chemical and physical properties. Its synthesis and purification are achievable through standard laboratory techniques. For researchers and professionals in drug development, a thorough understanding of its characteristics is essential for its effective use as a synthetic intermediate. While its direct interaction with specific signaling pathways is not established, its physiological effects are of interest in topical formulations.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. This compound | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 2459-09-8 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl nicotinate(93-60-7) IR Spectrum [chemicalbook.com]

- 6. This compound(2459-09-8) 1H NMR [m.chemicalbook.com]

- 7. shd-pub.org.rs [shd-pub.org.rs]

- 8. benchchem.com [benchchem.com]

- 9. cerritos.edu [cerritos.edu]

Spectroscopic Profile of Methyl Isonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of methyl isonicotinate, a pivotal compound in various chemical and pharmaceutical applications. By detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as an essential resource for researchers engaged in its analysis and utilization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Proton NMR spectroscopy provides insight into the number, connectivity, and chemical environment of hydrogen atoms within a molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.78 | Doublet | H-2, H-6 |

| 7.82 | Doublet | H-3, H-5 |

| 3.93 | Singlet | -OCH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Data

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbons and their electronic environments.

| Chemical Shift (ppm) | Assignment |

| 165.5 | C=O |

| 150.8 | C-2, C-6 |

| 138.0 | C-4 |

| 122.9 | C-3, C-5 |

| 52.6 | -OCH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030-2950 | Medium | C-H stretch (aromatic and aliphatic) |

| 1725 | Strong | C=O stretch (ester) |

| 1595, 1560 | Medium | C=C and C=N stretch (pyridine ring) |

| 1280 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

| m/z | Relative Intensity (%) | Assignment |

| 137 | 100 | [M]⁺ (Molecular Ion) |

| 106 | 75 | [M - OCH₃]⁺ |

| 78 | 60 | [C₅H₄N]⁺ (Pyridine ring) |

| 51 | 40 | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[1][2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing. If necessary, use a vortex mixer.[1]

-

Filter the sample through a glass wool plug in a Pasteur pipette if any solid particles are present to avoid interfering with the magnetic field homogeneity.[3]

Instrumental Parameters:

-

Spectrometer: A standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[4]

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[4]

-

Set the number of scans to achieve a good signal-to-noise ratio, which will be significantly higher than for ¹H NMR due to the lower natural abundance of ¹³C.[4]

-

Use a relaxation delay (d1) of 1-2 seconds for a qualitative spectrum.[4]

-

-

Processing:

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle.[5]

-

Grind a small amount (1-2 mg) of this compound into a fine powder.[5]

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[5][6]

-

Quickly and thoroughly mix the sample and KBr by grinding them together to form a homogeneous mixture. Work quickly to minimize moisture absorption by the KBr.[5]

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6][7]

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: Run a background spectrum with an empty sample holder.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.[6]

-

Processing: The instrument's software will automatically process the data to produce the final spectrum.

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction:

-

Introduce a small amount of the this compound sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.

Ionization:

-

The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[8][9] This causes the molecules to ionize and fragment.[9]

Mass Analysis:

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

Caption: Overall workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Detailed workflow for IR spectroscopic analysis via the KBr pellet method.

Caption: Detailed workflow for Mass Spectrometric analysis using Electron Ionization.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. benchchem.com [benchchem.com]

- 5. shimadzu.com [shimadzu.com]

- 6. azom.com [azom.com]

- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

physical and chemical properties of methyl pyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyridine-4-carboxylate, also known as methyl isonicotinate, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of a wide array of pharmaceutical agents, owing to the versatile reactivity of its pyridine ring and ester functionality. This technical guide provides a comprehensive overview of the physical and chemical properties of methyl pyridine-4-carboxylate, detailed experimental protocols for its synthesis and key reactions, and relevant spectral data for its characterization.

Physical and Chemical Properties

Methyl pyridine-4-carboxylate is a colorless to light yellow liquid under ambient conditions. Its fundamental physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of Methyl Pyridine-4-carboxylate

| Property | Value | Reference(s) |

| IUPAC Name | methyl pyridine-4-carboxylate | [1][2] |

| Synonyms | This compound, 4-Carbomethoxypyridine | [1][2] |

| CAS Number | 2459-09-8 | [1][2] |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | 8 °C | [1] |

| Boiling Point | 208 °C | [1] |

| Density | 1.161 g/mL | [1] |

| Refractive Index | 1.514 | [1] |

| Solubility | Slightly soluble in water. Soluble in many organic solvents like ethanol and ether. | [3] |

Table 2: Spectroscopic Data for Methyl Pyridine-4-carboxylate

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~ 8.7 ppm (d, 2H, H-2, H-6), ~ 7.8 ppm (d, 2H, H-3, H-5), ~ 3.9 ppm (s, 3H, -OCH₃) | [4][5][6] |

| ¹³C NMR (CDCl₃) | δ ~ 165 ppm (C=O), ~ 150 ppm (C-2, C-6), ~ 142 ppm (C-4), ~ 122 ppm (C-3, C-5), ~ 52 ppm (-OCH₃) | [7][8][9][10] |

| IR (KBr) | ~3050 cm⁻¹ (aromatic C-H stretch), ~1725 cm⁻¹ (C=O stretch), ~1600, 1560, 1450 cm⁻¹ (aromatic C=C and C=N stretch), ~1280, 1100 cm⁻¹ (C-O stretch) | [11][12][13][14] |

| Mass Spectrum | Molecular Ion (M⁺): m/z = 137 | [15] |

Chemical Reactivity

The chemical reactivity of methyl pyridine-4-carboxylate is primarily governed by its two main functional groups: the ester and the pyridine ring.

-

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield isonicotinic acid and methanol. Alkaline hydrolysis is commonly employed and proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism.[16][17][18]

-

Nucleophilic Aromatic Substitution: The pyridine ring is relatively electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present on the ring.

-

Reduction: The ester functionality can be reduced to the corresponding alcohol, 4-(hydroxymethyl)pyridine, using reducing agents such as lithium aluminum hydride.

-

Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a base and a nucleophile, readily forming quaternary salts with alkyl halides.[12]

Experimental Protocols

Synthesis of Methyl Pyridine-4-carboxylate

A common and efficient method for the synthesis of methyl pyridine-4-carboxylate is the Fischer esterification of isonicotinic acid.

Protocol 1: Fischer Esterification of Isonicotinic Acid [19][20][21][22]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid (1 equivalent) and an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution). Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude methyl pyridine-4-carboxylate can be purified by vacuum distillation to yield the final product.

Hydrolysis of Methyl Pyridine-4-carboxylate

Protocol 2: Alkaline Hydrolysis to Isonicotinic Acid [16]

-

Reaction Setup: In a round-bottomed flask, dissolve methyl pyridine-4-carboxylate (1 equivalent) in a suitable solvent such as a mixture of methanol and water (e.g., 85% methanol in water).[16]

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 1.1-1.5 equivalents), to the solution.

-

Heating: Heat the reaction mixture and maintain it at a suitable temperature (e.g., 50-70 °C) with stirring for a few hours. Monitor the reaction progress by TLC until all the starting material is consumed.

-

Acidification: After cooling the reaction mixture to room temperature, acidify it with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4. This will protonate the carboxylate to form isonicotinic acid, which will precipitate out of the solution.

-

Isolation: Collect the precipitated isonicotinic acid by vacuum filtration.

-

Purification: The crude isonicotinic acid can be purified by recrystallization from a suitable solvent, such as hot water or ethanol.

Visualizations

Synthesis Workflow of Methyl Pyridine-4-carboxylate

The following diagram illustrates a common synthetic route to methyl pyridine-4-carboxylate, starting from the oxidation of 4-methylpyridine (4-picoline) to isonicotinic acid, followed by Fischer esterification.

Caption: Synthesis of Methyl Pyridine-4-carboxylate.

Conclusion

Methyl pyridine-4-carboxylate is a versatile and important molecule in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and key reactions. The provided data and workflows are intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. methyl pyridine-4-carboxylate [stenutz.eu]

- 2. 4-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]

- 3. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. hmdb.ca [hmdb.ca]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. testbook.com [testbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. 4-Methylpyridine(108-89-4) IR Spectrum [chemicalbook.com]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. 4-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]

- 16. Transmission of substituent effects in pyridines. Part IV. Alkaline hydrolysis of methyl diazinecarboxylates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 17. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 18. organic chemistry - Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 19. personal.tcu.edu [personal.tcu.edu]

- 20. csub.edu [csub.edu]

- 21. benchchem.com [benchchem.com]

- 22. uakron.edu [uakron.edu]

A Technical Guide to the Solubility of Methyl Isonicotinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonicotinate (CAS: 2459-09-8), the methyl ester of isonicotinic acid, is a valuable building block in pharmaceutical and materials science. Understanding its solubility in various organic solvents is critical for its application in synthesis, formulation, and purification processes. This guide aims to provide researchers and drug development professionals with a foundational understanding of this compound's solubility profile and the methodology to quantitatively assess it.

Data Presentation: Solubility of this compound

Currently, there is a notable absence of comprehensive, experimentally determined quantitative solubility data for this compound across a wide range of common organic solvents in publicly accessible literature. The available information is primarily qualitative.

| Solvent | Solubility | Data Type |

| Water | Slightly Soluble[1][2][3] | Qualitative |

| Chloroform | Soluble[1][2] | Qualitative |

| Ethyl Acetate | Soluble[1][2] | Qualitative |

| Not Specified | 7.25 mg/mL | Predicted |

Note: The quantitative value is a predicted solubility and should be confirmed experimentally.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol outlines the steps for determining the solubility of a liquid solute like this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or incubator shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Centrifuge (optional)

2. Procedure:

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The presence of a separate liquid phase of this compound should be visible after equilibration.

-

Addition of Solvent: Accurately pipette a known volume of the temperature-equilibrated solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in the orbital shaker. Agitate the vials at a constant speed and temperature for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solvent remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow for the separation of the undissolved this compound from the saturated solution. If necessary, centrifugation can be used to facilitate this separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a chemically resistant syringe filter into a clean vial. This step is crucial to remove any undissolved microdroplets of this compound.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

Data Analysis: Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or g/100mL, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Mandatory Visualization

Caption: Workflow for determining this compound solubility.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Methyl Isonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonicotinate, the methyl ester of isonicotinic acid, is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its chemical stability under various conditions, particularly at elevated temperatures, is a critical parameter for process development, safety assessments, and ensuring the quality of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound, drawing from available scientific data.

Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | |

| Appearance | Colorless to yellow to orange clear liquid | [2] |

| Melting Point | 8-8.5 °C | |

| Boiling Point | 207-209 °C | |

| Density | 1.161 g/mL at 25 °C |

Thermal Stability and Decomposition

The thermal stability of a compound dictates the temperature at which it begins to break down. This is a critical consideration in drug manufacturing, where thermal stress during synthesis, purification, or storage can lead to degradation and the formation of impurities.

General Decomposition Profile

When subjected to heat, this compound decomposes. The primary hazardous decomposition products identified are:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

This information is consistently reported in safety data sheets and indicates the breakdown of the pyridine ring and the ester group at elevated temperatures.

Quantitative Thermal Analysis

Quantitative thermal analysis provides specific data points regarding the thermal stability and phase transitions of a substance.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC can be used to determine the melting point and the enthalpy of fusion.

A key study on the thermodynamic properties of pyridine carboxylic acid methyl ester isomers, including this compound, provides the following data:

| Parameter | Value |

| Melting Temperature (Tfus) | 281.25 K (8.1 °C) |

| Molar Enthalpy of Fusion (ΔfusHm) | 18.8 ± 0.2 kJ/mol |

These values are critical for understanding the energy requirements for the phase transition from solid to liquid. The melting point is a fundamental indicator of purity.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key analytical techniques used to assess the thermal stability of compounds like this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Methodology:

-

A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, hermetically sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is ramped up at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is determined as the onset temperature of the melting endotherm.

-

The enthalpy of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which specific mass loss percentages occur.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual decomposition products of this compound.

Apparatus: A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

-

A small amount of this compound is introduced into the pyrolyzer.

-

The sample is rapidly heated to a high temperature (e.g., 600-1000 °C) in an inert atmosphere.

-

The resulting pyrolysis products are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

Visualizations

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Conclusion

The thermal stability of this compound is a multi-faceted property crucial for its application in pharmaceutical synthesis. While its melting point and enthalpy of fusion have been quantitatively determined, further research is needed to establish a detailed thermogravimetric profile and to identify the full range of decomposition products under various thermal stress conditions. The experimental protocols outlined in this guide provide a framework for conducting such studies, which will ultimately contribute to safer and more robust manufacturing processes for essential medicines.

References

The Discovery and History of Methyl Isonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isonicotinate, the methyl ester of isonicotinic acid, is a pivotal molecule in the landscape of organic synthesis and medicinal chemistry. While its formal "discovery" is not attributable to a single event, its history is intrinsically linked to the development of vital pharmaceuticals, most notably the anti-tuberculosis agent isoniazid. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and historical evolution of this compound, offering a comprehensive resource for professionals in research and drug development.

Introduction: A Molecule of Historical Significance

The history of this compound is less about a singular moment of discovery and more about its emergence as a critical intermediate in the mid-20th century. The true catalyst for its prominence was the discovery of the potent anti-tuberculosis activity of isonicotinic acid hydrazide (isoniazid) in the early 1950s.[1][2] This breakthrough spurred intense research into the synthesis of isonicotinic acid and its derivatives, with this compound becoming a key precursor for the production of isoniazid.[3][4] Prior to this, the fundamental chemistry for its synthesis, primarily the Fischer-Speier esterification of carboxylic acids, was well-established since 1895, suggesting that this compound was likely synthesized as a matter of academic or exploratory chemistry before its medicinal importance was realized.[5]

Physicochemical Properties

This compound is a colorless to pale yellow or orange-brown liquid with a distinct odor.[6][7] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₂ | [6] |

| Molar Mass | 137.138 g·mol⁻¹ | [6] |

| Melting Point | 8-8.5 °C (lit.) | [8] |

| Boiling Point | 207-209 °C (lit.) | [8] |

| Density | 1.161 g/mL at 25 °C (lit.) | [8] |

| Refractive Index (n20/D) | 1.512 (lit.) | [8] |

| Solubility | Slightly soluble in water | [7] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy Type | Key Data Points | Reference(s) |

| ¹H NMR | Chemical shifts (δ) for protons on the pyridine ring and the methyl group. | [9] |

| ¹³C NMR | Chemical shifts (δ) for carbons in the pyridine ring, carbonyl group, and methyl group. | [9] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) and characteristic fragmentation patterns. | [10] |

Historical Synthesis Methods and Experimental Protocols

The synthesis of this compound has been approached through various methods over time. The foundational method is the Fischer esterification, with later patents in the 1950s providing more specific and optimized protocols driven by the demand for isoniazid.

Fischer-Speier Esterification (Conceptual)

The Fischer-Speier esterification, first described in 1895, provides the general principle for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[5]

Reaction:

Isonicotinic Acid + Methanol (H₂SO₄ catalyst) ⇌ this compound + Water

General Workflow:

Caption: General workflow for Fischer-Speier esterification.

Synthesis via 2,6-Dihalopyridine-4-Carboxylic Acid Esters (c. 1956)

A notable method from the mid-20th century involved the hydrogenolysis of lower alkyl esters of 2,6-dihalopyridine-4-carboxylic acid. This process offered excellent yields.[3]

Experimental Protocol (Adapted from U.S. Patent 2,745,838): [3]

-

Reaction Setup: A mixture of 20.6 grams of the methyl ester of 2,6-dichloropyridine-4-carboxylic acid, 20.2 grams of triethylamine, 5 grams of 5% palladium-on-charcoal, and 200 ml of methyl alcohol was charged to a hydrogenation vessel.

-

Hydrogenation: The mixture was shaken under a hydrogen pressure of 40 pounds per square inch gauge, and the temperature was maintained at approximately 60°C.

-

Reaction Monitoring: The reaction was terminated when approximately two moles of hydrogen had been reacted per mole of the starting ester.

-

Workup: The catalyst and insoluble by-products were filtered off.

-

Purification: The filtrate was stripped of solvent, leaving a crude ester. Water was then added, and the product was extracted with chloroform. The chloroform was subsequently removed under vacuum.

-

Final Product: The extract was distilled to obtain this compound. The reported yield was 83.7%.[3]

Caption: Workflow for the synthesis of this compound via hydrogenolysis.

Modern Applications in Drug Development and Research

This compound continues to be a valuable building block in modern organic synthesis. Its primary applications include:

-

Pharmaceutical Intermediate: It remains a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable contemporary example is its use in the production of Fexofenadine Hydrochloride, a non-sedating antihistamine.

-

Agrochemicals: this compound has found use as a semiochemical, a substance that influences the behavior of insects. It is used in traps to monitor and manage thrip populations in greenhouses.[6]

-

Research Chemical: In a laboratory setting, it serves as a versatile reagent for the synthesis of a wide range of pyridine-based compounds for research and development.[6]

Conclusion

The story of this compound is a compelling example of how a relatively simple organic molecule can gain profound significance through its application in medicinal chemistry. While its initial synthesis was likely an unremarkable event in the broader context of organic chemistry, its role as a key intermediate in the production of the life-saving drug isoniazid cemented its place in the history of pharmaceutical development. Today, it continues to be a relevant and widely used compound in both industrial and academic research, demonstrating the enduring legacy of foundational chemical entities in the advancement of science.

References

- 1. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]

- 4. US2742480A - Preparation of isonicotinic acid and esters thereof - Google Patents [patents.google.com]

- 5. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]

- 8. This compound 98 2459-09-8 [sigmaaldrich.com]

- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl Isonicotinate: A Technical Guide to Its Origins and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isonicotinate, the methyl ester of isonicotinic acid, is a pyridine derivative of significant interest in chemical synthesis and as a semiochemical. Despite its structural similarity to the naturally occurring methyl nicotinate, extensive database searches and a review of the scientific literature reveal a conspicuous absence of this compound as a widespread natural product. This technical guide provides a comprehensive overview of the known sources of this compound, focusing primarily on its chemical synthesis, which stands as its principal origin. The document details established synthetic protocols, presents quantitative data in a comparative format, and includes diagrams to illustrate the synthetic pathways. This guide serves as a critical resource for researchers, clarifying the sourcing of this compound and providing detailed methodologies for its preparation.

Natural Occurrence: An Overview

A thorough examination of scientific literature and natural product databases indicates that this compound is not a commonly reported natural compound in plants, fungi, bacteria, or animals. This is in stark contrast to its isomer, methyl nicotinate (the methyl ester of nicotinic acid or niacin), which has been identified in a variety of natural sources, including fruits, coffee, and other plant materials[1][2].

One isolated instance of a related compound is the discovery of 2-methylheptyl isonicotinate, a derivative of this compound, which has been isolated from a species of Streptomyces[3][4]. However, the direct natural occurrence of this compound itself remains undocumented in publicly available scientific literature. Therefore, for practical and research purposes, the primary and most reliable source of this compound is chemical synthesis.

Sources of this compound: Chemical Synthesis

The principal method for producing this compound is through the chemical esterification of isonicotinic acid (also known as pyridine-4-carboxylic acid) with methanol. This reaction is typically catalyzed by a strong acid.

Fischer Esterification of Isonicotinic Acid

The most common and well-established method for synthesizing this compound is the Fischer esterification of isonicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Caption: Fischer Esterification of Isonicotinic Acid.

The following table summarizes various experimental protocols for the synthesis of this compound via Fischer esterification.

| Parameter | Protocol 1 | Protocol 2 |

| Reactants | Isonicotinic acid, Methanol, Sulfuric acid | Isonicotinic acid, Methanol, Sulfuric acid |

| Reagent Quantities | Isonicotinic acid (0.1 mol), Sulfuric acid (0.12 mol), Anhydrous methanol (0.12 mol) | Isonicotinic acid (100 g, 0.812 mol), Methanol (250 ml), Sulfuric acid (125 ml) |

| Reaction Conditions | Heated to reflux | Cooled to 10°C, then heated under reflux for 4.5 hours |

| Work-up Procedure | Solvent spun off, washed with water | Poured onto ice, made alkaline with sodium carbonate, filtered, and extracted with ether |

| Purification | Not specified | The combined organic extracts were washed with water and brine, dried over sodium sulfate, and concentrated in vacuo. |

| Yield | 80% | 65% (crude product) |

| Reference | [2] | [5] |

Alternative Synthetic Routes

While Fischer esterification is the most common method, other synthetic strategies can be employed. One such method involves the reaction of 4-pyridinecarboxaldehyde.

A general procedure involves the reaction of 4-pyridinecarboxaldehyde with a mixture of a chlorobrominated resin and potassium carbonate in a methanol-water solvent system.

The following table outlines the experimental protocol for the synthesis of this compound from 4-pyridinecarboxaldehyde.

| Parameter | Protocol 3 |

| Reactants | 4-Pyridinecarboxaldehyde, Chlorobrominated resin, K₂CO₃, Methanol-Water (8:2) |

| Reagent Quantities | 4-Pyridinecarboxaldehyde (1 mmol) |

| Reaction Conditions | Stirred at room temperature |

| Work-up Procedure | Filtered, filtrate extracted with ether. The ether layer was washed with water and brine, dried with anhydrous sodium sulfate, and concentrated. |

| Purification | Column chromatography on silica gel (petroleum ether:ethyl acetate, 9:1) |

| Yield | Not specified |

| Reference | [2] |

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Conclusion

The available scientific evidence strongly indicates that this compound is not a readily available natural product. Its primary and reliable source is chemical synthesis, with the Fischer esterification of isonicotinic acid being the most prevalent and efficient method. This technical guide provides researchers, scientists, and drug development professionals with a clear understanding of the origins of this compound and detailed, actionable protocols for its synthesis. A clear distinction from its naturally occurring isomer, methyl nicotinate, is crucial to avoid misconceptions in research and development. The provided synthetic methodologies and workflows offer a solid foundation for the laboratory-scale production of this important chemical compound.

References

- 1. Human Metabolome Database: Showing metabocard for Methyl nicotinate (HMDB0029806) [hmdb.ca]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. scirp.org [scirp.org]

- 4. Molecular Interaction of Novel Compound 2-Methylheptyl Isonicotinate Produced by Streptomyces sp. 201 with Dihydrodipicolinate Synthase (DHDPS) Enzyme of Mycobacterium tuberculosis for its Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Bio-active Derivatives from Methyl Isonicotinate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of chemical derivatives starting from methyl isonicotinate. This versatile building block, the methyl ester of isonicotinic acid (a form of vitamin B3), serves as a key precursor for numerous compounds with significant pharmacological and biological activities. The protocols outlined below are intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Overview of Synthetic Transformations

This compound is a readily available and cost-effective starting material that can undergo a range of chemical transformations at the ester group, the pyridine ring, or both. This allows for the generation of a diverse library of derivatives, including but not limited to:

-

Amides and Hydrazides: Essential intermediates for the synthesis of various heterocyclic compounds and compounds with antitubercular and anti-inflammatory properties.

-

Heterocyclic Derivatives: Including 1,3,4-oxadiazoles and tetrazoles, which are important scaffolds in medicinal chemistry.

-

Reduced Ring Systems: Such as piperidine derivatives, which are prevalent in many natural products and pharmaceuticals.

-

Substituted Pyridines: Through nucleophilic aromatic substitution on activated precursors.

-

N-Oxides: Which can exhibit unique biological activities and serve as intermediates for further functionalization.

This guide will detail the synthetic protocols for several of these key transformations, presenting quantitative data in tabular format for easy comparison and providing visual workflows and pathway diagrams to illustrate the chemical processes and their biological relevance.

Synthesis of Key Intermediates and Derivatives

Synthesis of Isonicotinohydrazide (Isoniazid)

Isonicotinohydrazide, commonly known as isoniazid, is a cornerstone in the treatment of tuberculosis. It is synthesized by the direct hydrazinolysis of this compound.

Reaction Scheme:

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in a suitable alcohol (e.g., methanol or ethanol), add hydrazine hydrate (2.0 eq).

-

Reflux the reaction mixture for a specified time (typically 4-6 hours).[1][2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C to facilitate the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield isonicotinohydrazide as a white crystalline solid.

Quantitative Data for Isonicotinohydrazide Synthesis:

| Starting Material | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Isonicotinamide | Methanol | 4 | 110 | 96.03 | [1] |

| Isonicotinamide | Ethanol | 4 | 115 | 97.34 | [2] |

| Ethyl Isonicotinate | Dichloromethane/Water | 0.5-4 | 60-100 | 81.6 | [3] |

Note: While the provided references start from isonicotinamide or ethyl isonicotinate, the protocol is directly applicable to this compound.

Logical Workflow for Isonicotinohydrazide Synthesis:

Caption: Workflow for the synthesis of isonicotinohydrazide.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities. They can be synthesized from isonicotinohydrazide through cyclization with various reagents.

Reaction Scheme (General):

Experimental Protocol (Example with Acetic Anhydride):

-

Reflux a mixture of isonicotinohydrazide (1.0 eq) and a suitable aromatic aldehyde (1.0 eq) in ethanol for 4-6 hours to form the corresponding hydrazone.

-

Filter the resulting solid hydrazone and wash with cold ethanol.

-

Reflux the dried hydrazone (1.0 eq) in acetic anhydride (5-10 volumes) for 2-4 hours.

-

Pour the reaction mixture into ice-cold water with stirring to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-oxadiazole derivative.

Quantitative Data for 1,3,4-Oxadiazole Synthesis:

| Hydrazone Precursor | Cyclizing Agent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| N'-(phenylmethylene)isonicotinohydrazide | Acetic Anhydride | 2-4 | Reflux | High |

| N'-(4-chlorophenylmethylene)isonicotinohydrazide | Acetic Anhydride | 2-4 | Reflux | High |

| N'-(4-nitrophenylmethylene)isonicotinohydrazide | Acetic Anhydride | 2-4 | Reflux | High |

Logical Workflow for 1,3,4-Oxadiazole Synthesis:

Caption: General workflow for 1,3,4-oxadiazole synthesis.

Enzymatic Synthesis of N-Substituted Isonicotinamides

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases, such as Novozym® 435, can catalyze the amidation of this compound with various amines.[4]

Reaction Scheme:

Experimental Protocol (Continuous-Flow Microreactor):

-

Prepare two separate feed solutions:

-

Feed 1: this compound (e.g., 5 mmol) dissolved in tert-amyl alcohol (10 mL).

-

Feed 2: Amine (e.g., isobutylamine, 10 mmol) dissolved in tert-amyl alcohol (10 mL).

-

-

Pack a microreactor column with Novozym® 435 (e.g., 870 mg).

-

Pump the two feed solutions through the microreactor at a controlled flow rate (e.g., 17.8 μL/min each) to achieve the desired residence time (e.g., 35 min).

-

Maintain the reactor temperature at 50 °C.

-

Collect the product stream and remove the solvent under reduced pressure to obtain the N-substituted isonicotinamide.

Quantitative Data for Enzymatic Amidation:

| Amine | Molar Ratio (Ester:Amine) | Residence Time (min) | Temperature (°C) | Yield (%) | Reference |

| Isobutylamine | 1:2 | 35 | 50 | 86.2 | [4] |

| Methylamine | 1:2 | 35 | 50 | 82.5 | [4] |

| Ethylamine | 1:2 | 35 | 50 | 84.1 | [4] |

| Benzylamine | 1:2 | 35 | 50 | 88.5 | [4] |

Logical Workflow for Enzymatic Amidation:

Caption: Continuous-flow enzymatic synthesis of N-substituted isonicotinamides.

Biological Significance and Signaling Pathways

Derivatives of isonicotinic acid are known to interact with various biological targets, leading to a range of therapeutic effects. For instance, isonicotinic acid-derived compounds have shown potential as anti-inflammatory agents by inhibiting the production of reactive oxygen species (ROS).[5] ROS are key signaling molecules in the inflammatory cascade.

Signaling Pathway of Inflammation Mediated by ROS:

Inflammatory stimuli, such as pathogens or tissue damage, can lead to the activation of immune cells like macrophages. These activated cells produce excessive amounts of ROS through enzymes like NADPH oxidase. ROS can then activate downstream signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and perpetuating the inflammatory response. Isonicotinic acid derivatives may exert their anti-inflammatory effects by scavenging ROS or by inhibiting the enzymes responsible for their production, thereby downregulating these pro-inflammatory signaling cascades.

Caption: Inhibition of ROS-mediated inflammation by isonicotinic acid derivatives.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide array of biologically active compounds. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthesis of novel derivatives. The development of efficient and sustainable synthetic methods, such as enzymatic and flow chemistry approaches, will continue to expand the chemical space accessible from this important scaffold, paving the way for the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals.

References

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]

- 3. CN111138354A - Preparation method of isoniazid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl Isonicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using methyl isonicotinate as a key building block. This versatile reaction enables the formation of carbon-carbon bonds, specifically for the synthesis of 4-arylpyridines, which are prevalent scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the efficient construction of biaryl and vinyl-aryl structures. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[1][2] this compound, a readily available pyridine derivative, can serve as an effective coupling partner, typically in its halogenated form (e.g., methyl 4-chloroisonicotinate), to generate a diverse array of 4-substituted pyridine compounds. These products are of significant interest due to their presence in numerous biologically active molecules.[3]

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound derivative, forming a Pd(II) complex.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection and optimization of several parameters:

-

Palladium Catalyst and Ligand: A variety of palladium catalysts can be employed, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. The selection of a suitable phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For couplings involving heteroaryl halides like methyl 4-chloroisonicotinate, ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines can enhance reactivity and yields.[5]

-

Base: A base is essential for the activation of the boronic acid. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary.

-

Solvent: The reaction is typically carried out in a variety of organic solvents, often in the presence of water. Common solvent systems include toluene, 1,4-dioxane, dimethylformamide (DMF), and tetrahydrofuran (THF), frequently with water as a co-solvent to dissolve the inorganic base.

-

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system employed. Microwave irradiation has also been shown to accelerate the reaction, often leading to shorter reaction times and improved yields.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of a halogenated this compound derivative with various arylboronic acids.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Methyl 4-chloroisonicotinate with Phenylboronic Acid

This protocol describes a typical procedure for the synthesis of methyl 4-phenylisonicotinate.

Materials:

-

Methyl 4-chloroisonicotinate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water, degassed

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and Schlenk line equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add methyl 4-chloroisonicotinate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 4-phenylisonicotinate.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of Methyl 4-bromoisonicotinate with 4-Methoxyphenylboronic Acid

This protocol utilizes microwave irradiation to accelerate the synthesis of methyl 4-(4-methoxyphenyl)isonicotinate.

Materials:

-

Methyl 4-bromoisonicotinate

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

Dimethylformamide (DMF)

-

Water, degassed

-

Microwave reactor vials

Procedure:

-

In a microwave reactor vial, combine methyl 4-bromoisonicotinate (0.5 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.015 mmol, 3 mol%), and sodium carbonate (1.0 mmol, 2.0 equiv).

-

Add degassed DMF (3 mL) and degassed water (0.5 mL) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 20-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purification are performed as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of halogenated this compound derivatives with various arylboronic acids.

Table 1: Suzuki-Miyaura Coupling of Methyl 4-chloroisonicotinate with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |

| 2 | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 110 | 14 | 91 |

| 4 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 95 | 18 | 82 |

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Methyl 4-bromoisonicotinate

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 120 | 20 | 92 |

| 2 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Acetonitrile/H₂O | 130 | 25 | 87 |

| 3 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Dioxane/H₂O | 125 | 20 | 89 |

| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Toluene/H₂O | 120 | 30 | 90 |

Visualizations

Reaction Scheme

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 5. researchgate.net [researchgate.net]

Methyl Isonicotinate: A Versatile Ligand in Coordination Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonicotinate, the methyl ester of isonicotinic acid, is a versatile N-donor ligand in coordination chemistry. Its pyridine nitrogen atom provides a readily available coordination site for a wide range of metal ions, leading to the formation of stable and structurally diverse metal complexes. The presence of the ester functional group allows for further modification and tuning of the ligand's electronic and steric properties, influencing the characteristics of the resulting coordination compounds. This document provides a detailed overview of this compound as a ligand, including its coordination behavior, synthesis of its metal complexes, and potential applications in catalysis and medicinal chemistry.

Coordination Chemistry of this compound

This compound typically coordinates to metal ions as a monodentate ligand through its pyridine nitrogen atom.[1] The ester group is generally not involved in coordination, but it can influence the electronic properties of the pyridine ring and, consequently, the strength of the metal-ligand bond. The coordination of this compound to a metal center can be confirmed by various spectroscopic techniques.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

Upon coordination to a metal ion, the characteristic vibrational frequencies of the pyridine ring in this compound exhibit noticeable shifts. The C=N stretching vibration, typically observed around 1590-1600 cm⁻¹, shifts to a higher frequency, indicating the coordination of the pyridine nitrogen to the metal center.

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Reference |

| Pyridine Ring C=N Stretch | ~1595 | ~1600-1615 | [2] |

| Pyridine Ring Breathing | ~990 | ~1010-1025 | [2] |

| C=O Stretch (Ester) | ~1725 | ~1720-1730 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are valuable tools for confirming the coordination of this compound. The signals of the pyridine ring protons and carbons experience downfield shifts upon coordination due to the deshielding effect of the metal ion.

| Proton/Carbon | Free Ligand (ppm) | Coordinated Ligand (ppm) | Reference |

| ¹H (ortho to N) | ~8.78 | ~8.8-9.0 | [3] |

| ¹H (meta to N) | ~7.84 | ~7.9-8.1 | [3] |

| ¹³C (ortho to N) | ~150 | ~151-153 | |

| ¹³C (para to N) | ~123 | ~124-126 |

Experimental Protocols

1. Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of isonicotinic acid.

-

Materials: Isonicotinic acid, methanol, sulfuric acid, sodium carbonate.[4]

-

Procedure:

-

Suspend isonicotinic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.

-

Reflux the reaction mixture for several hours.

-

After cooling, neutralize the excess acid with a saturated solution of sodium carbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the this compound by distillation or column chromatography.

-

2. General Synthesis of Transition Metal Complexes with this compound

This protocol can be adapted for the synthesis of various transition metal complexes.

-

Materials: A soluble salt of the desired transition metal (e.g., chloride, nitrate, or perchlorate salt of Co(II), Ni(II), Cu(II), Zn(II), or Cd(II)), this compound, and a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

-

Procedure:

-

Dissolve the metal salt in the chosen solvent with gentle heating if necessary.

-

In a separate flask, dissolve this compound (typically in a 1:1, 1:2, or 1:4 metal-to-ligand molar ratio) in the same solvent.

-

Slowly add the ligand solution to the metal salt solution with constant stirring.

-